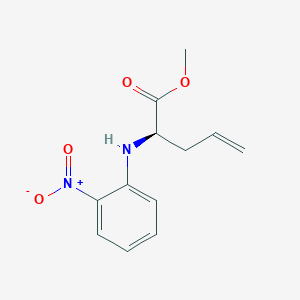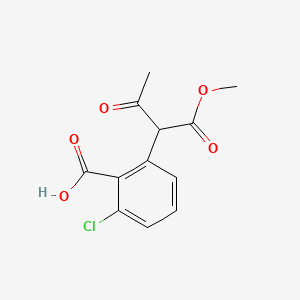
3-(3,3-Dimethylbut-1-yn-1-yl)aniline
描述
3-(3,3-Dimethylbut-1-yn-1-yl)aniline: is an organic compound with the molecular formula C12H15N It is a derivative of benzenamine (aniline) where a 3,3-dimethyl-1-butyn-1-yl group is attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3-Dimethylbut-1-yn-1-yl)aniline typically involves the alkylation of aniline with a suitable alkyne precursor. One common method is the reaction of aniline with 3,3-dimethyl-1-butyne under basic conditions, often using a palladium catalyst to facilitate the coupling reaction. The reaction conditions usually involve heating the mixture to a specific temperature to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.
化学反应分析
Types of Reactions: 3-(3,3-Dimethylbut-1-yn-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed:
Oxidation: Nitrobenzenamine derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated benzenamine derivatives.
科学研究应用
Chemistry: In chemistry, 3-(3,3-Dimethylbut-1-yn-1-yl)aniline is used as a building block for synthesizing more complex molecules.
Biology and Medicine: Research in biology and medicine explores its potential as a precursor for pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug development and therapeutic applications.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and structural features make it valuable for producing polymers, resins, and other industrial products.
作用机制
The mechanism of action of 3-(3,3-Dimethylbut-1-yn-1-yl)aniline involves its interaction with molecular targets through its functional groups. The benzene ring and the alkyne group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The specific pathways and molecular targets depend on the context of its application, such as catalysis or drug development .
相似化合物的比较
- Benzenamine, 2-(3,3-dimethyl-1-butyn-1-yl)-
- (3,3-Dimethyl-but-1-ynyl)-benzene
Comparison: Compared to its similar compounds, 3-(3,3-Dimethylbut-1-yn-1-yl)aniline is unique due to the position of the alkyne group on the benzene ring. This positional difference can significantly affect its chemical reactivity and the types of reactions it undergoes. For example, the 3-position attachment may lead to different substitution patterns and reactivity compared to the 2-position attachment .
属性
分子式 |
C12H15N |
|---|---|
分子量 |
173.25 g/mol |
IUPAC 名称 |
3-(3,3-dimethylbut-1-ynyl)aniline |
InChI |
InChI=1S/C12H15N/c1-12(2,3)8-7-10-5-4-6-11(13)9-10/h4-6,9H,13H2,1-3H3 |
InChI 键 |
ZEADSCKHSCZJNK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C#CC1=CC(=CC=C1)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[[(Dimethylamino)methylene]amino]-3-pyridinol](/img/structure/B8488227.png)
![2-[1-(Isopropylamino)ethyl]aniline](/img/structure/B8488251.png)
![5-(2-Bromo-phenyl)-3-methyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8488257.png)
![N-{[4-(1-hydroxyethyl)phenyl]methyl}acetamide](/img/structure/B8488269.png)


amino}benzoic acid](/img/structure/B8488285.png)







